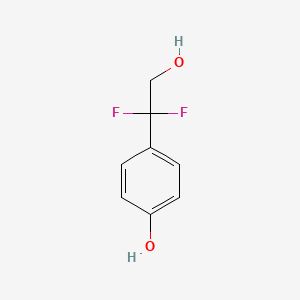

4-(1,1-Difluoro-2-hydroxyethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8F2O2 |

|---|---|

Molekulargewicht |

174.14 g/mol |

IUPAC-Name |

4-(1,1-difluoro-2-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2 |

InChI-Schlüssel |

VDTBCKDQUKMYCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CO)(F)F)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Pathways of 4 1,1 Difluoro 2 Hydroxyethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and serves as a primary site for O-alkylation, O-arylation, and esterification reactions. Its reactivity can be temporarily masked using various protecting groups to allow for selective chemistry at other positions of the molecule.

O-Alkylation and O-Arylation Reactions

The conversion of the phenolic hydroxyl to an ether is a common derivatization strategy. O-alkylation is typically achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

For O-arylation, which forms diaryl ethers, transition metal-catalyzed cross-coupling reactions are standard. The Ullmann condensation, using a copper catalyst, or palladium-catalyzed methods like the Buchwald-Hartwig amination, are frequently employed. These reactions couple the phenol with an aryl halide. nih.gov A catalyst system composed of CuI and a ligand such as picolinic acid in combination with a base like K₃PO₄ in a polar aprotic solvent like DMSO has proven effective for the O-arylation of various phenols. nih.gov

| Reaction Type | Reagents & Conditions | Product Type |

| O-Alkylation | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) Solvent: Acetone, DMF | Alkyl Phenyl Ether |

| O-Arylation | Aryl Halide (Ar-X), CuI, Ligand (e.g., Picolinic Acid), Base (K₃PO₄) Solvent: DMSO | Diaryl Ether |

Esterification and Etherification

As discussed previously, etherification transforms the phenolic hydroxyl group into an ether. Esterification, the formation of a phenyl ester, is another key transformation. Phenols can be readily acylated by reacting them with highly reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Direct esterification of phenols with carboxylic acids (Fischer esterification) is generally inefficient due to the lower nucleophilicity of the phenolic hydroxyl compared to aliphatic alcohols. khanacademy.org

| Reaction | Acylating Agent | Typical Conditions |

| Esterification | Acid Chloride (RCOCl) | Base (Pyridine or Et₃N), Solvent (CH₂Cl₂, THF), Room Temp. |

| Esterification | Acid Anhydride ((RCO)₂O) | Base (Pyridine or Et₃N) or Acid Catalyst, Heat |

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to selectively protect the phenolic hydroxyl group to prevent it from reacting while other parts of the molecule are modified. An ideal protecting group is easily installed, stable under a range of reaction conditions, and can be removed selectively and in high yield under mild conditions. uchicago.edu For phenols, common protecting groups include ethers and silyl (B83357) ethers. highfine.comrsc.org

Benzyl (B1604629) (Bn) Ethers : Installed using benzyl bromide (BnBr) with a base like K₂CO₃. They are robust and stable to many reagents but can be easily removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). rsc.org

Silyl Ethers : Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. They are installed using the corresponding silyl chloride (e.g., TBSCl) with a base such as imidazole. wikipedia.org Their stability is sterically dependent, and they are typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.org

Methyl Ethers : While easy to install (e.g., with dimethyl sulfate (B86663) or methyl iodide), methyl ethers are very stable and require harsh conditions for cleavage (e.g., BBr₃), making them less suitable for complex molecules where mild deprotection is required. uchicago.eduhighfine.com

| Protecting Group | Installation Reagents | Deprotection Conditions | Stability |

| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Stable to acid/base, unstable to reduction |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF, HF, or Acetic Acid | Stable to base, unstable to acid and fluoride |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | TBAF, HF, or Acetic Acid | More stable to acid than TBS due to steric bulk |

| Methyl (Me) | MeI or Me₂SO₄, Base | BBr₃ or TMSI | Very stable, requires harsh cleavage conditions |

Transformations at the 1,1-Difluoro-2-hydroxyethyl Moiety

The secondary alcohol in the side chain is a key site for oxidation and substitution reactions. Its reactivity is significantly influenced by the adjacent gem-difluoro group, which exerts a powerful electron-withdrawing inductive effect.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-hydroxyphenyl)ethan-1-one. Due to the presence of the sensitive phenol group, mild and selective oxidizing agents are preferred to avoid unwanted side reactions, such as oxidation of the aromatic ring.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.orgadichemistry.comorganic-chemistry.orgbyjus.com The reaction is performed at low temperatures (typically -78 °C) and is known for its high chemoselectivity and tolerance of many functional groups. wikipedia.orglibretexts.org

Dess-Martin Periodinane (DMP) Oxidation : This reaction uses a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgalfa-chemistry.comthermofisher.com It is known for its mild, neutral pH conditions, rapid reaction times, and high yields. wikipedia.org It is highly effective for oxidizing sensitive and multifunctional alcohols. wikipedia.orgresearchgate.net

Stronger, chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid) could also effect the transformation, but their high acidity and oxidizing power may pose a risk to the phenolic moiety. chemistrysteps.com

| Oxidation Method | Reagents | Typical Conditions |

| Swern Oxidation | 1. (COCl)₂, DMSO 2. Alcohol 3. Et₃N | CH₂Cl₂, -78 °C to Room Temp. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. |

Substitution Reactions at the Hydroxyl Group

Replacing the secondary hydroxyl group with another functional group via nucleophilic substitution is challenging. The hydroxyl group itself is a poor leaving group and must first be converted into a more reactive species. Furthermore, the strong electron-withdrawing effect of the adjacent difluoro group destabilizes any potential carbocation formation, making an Sₙ1 pathway highly unfavorable.

The most viable strategy involves a two-step Sₙ2 process:

Activation of the Hydroxyl Group : The alcohol is converted into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), by reacting it with the corresponding sulfonyl chloride (e.g., TsCl, MsCl) in the presence of a base like pyridine. This transforms the poor leaving group (-OH) into an excellent leaving group.

Nucleophilic Displacement : The resulting sulfonate ester is then treated with a nucleophile (Nu⁻), which displaces the sulfonate group.

However, the Sₙ2 reaction at this position may be sterically hindered and electronically disfavored. An alternative approach for introducing a fluorine atom is deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST), which would convert the alcohol into a fluoride, resulting in a 1,1,1-trifluoroethyl side chain. organic-chemistry.org Nucleophilic substitution of alkyl fluorides themselves is difficult but can be achieved under forcing conditions or with activation by hydrogen-bond donors or Lewis acids. researchgate.net

Reactions Involving the Carbon-Fluorine Bonds (e.g., C-F activation)

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. However, the presence of two fluorine atoms on the benzylic carbon in 4-(1,1-Difluoro-2-hydroxyethyl)phenol makes these C-F bonds susceptible to activation under certain conditions, particularly when the adjacent hydroxyl group participates in the reaction.

Research into the C-F bond activation of related trifluoromethylphenols has shown that deprotonation of the phenol to the phenolate (B1203915) enhances the electron density on the aromatic ring, which can facilitate the cleavage of a C-F bond to form a quinone difluoromethide intermediate. rsc.org This process is driven by the elimination of a fluoride ion. A similar mechanism could be envisioned for this compound, where base-mediated deprotonation of the phenolic hydroxyl group could facilitate the elimination of a fluoride ion from the difluoroethyl group, especially if the secondary alcohol is first oxidized to a ketone.

Furthermore, selective functionalization of a single C-F bond in trifluoromethylalkenes to generate difluoromethylene compounds has been achieved through etherification with phenols. acs.org This suggests that under specific conditions, the C-F bonds in this compound could potentially be targeted for substitution reactions. Transition-metal-free, light-driven C-F bond activation has also been demonstrated for the difluoromethylation of indoles using trifluoromethylated arenes, indicating that radical pathways can be employed to activate C-F bonds. researchgate.net

While specific studies on the C-F activation of this compound are not prevalent, the existing literature on similar fluorinated molecules suggests that such transformations are feasible and could lead to the formation of novel difunctionalized compounds.

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring in this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. However, the 1,1-difluoro-2-hydroxyethyl group at the para position and its electron-withdrawing nature will influence the regioselectivity and rate of these reactions. The primary positions for substitution will be ortho to the hydroxyl group.

Phenols are readily halogenated, and this reactivity is expected to extend to this compound. The hydroxyl group is a strongly activating, ortho, para-directing group. Since the para position is already substituted, halogenation will occur at the positions ortho to the hydroxyl group.

The reaction conditions for the halogenation of phenols can be controlled to achieve mono- or di-substitution. For instance, mechanochemical halogenation of phenols using N-halosuccinimides (NXS) has been shown to be an efficient method for producing mono- and di-halogenated phenols. beilstein-journals.org

Table 1: Representative Halogenation of Phenols

| Phenol Derivative | Halogenating Agent | Product(s) | Yield (%) |

|---|---|---|---|

| p-Cresol | NBS | 2-Bromo-4-methylphenol | >95 |

| Phenol | NCS | 2-Chlorophenol and 4-Chlorophenol | Variable |

This table presents representative data for the halogenation of simple phenols to illustrate the expected reactivity. Specific yields for this compound may vary.

Nitration of phenols is a well-established reaction, but it can be complicated by oxidation and the formation of polysubstituted products. nih.gov For this compound, nitration is expected to occur at the ortho position to the hydroxyl group. The use of mild nitrating agents and controlled reaction conditions is crucial to achieve selective mononitration. nih.govias.ac.in Phase-transfer catalysts have been employed for the highly selective nitration of phenols with dilute nitric acid. researchgate.net

Sulfonation of phenols typically occurs at the ortho and para positions, with the product distribution being temperature-dependent. For this compound, sulfonation would be directed to the ortho positions.

Table 2: Representative Nitration of Phenols

| Phenol Derivative | Nitrating Agent/Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Phenol | NaNO₂ / TBAD / CH₂Cl₂ | 2-Nitrophenol and 4-Nitrophenol | High |

| 4-Chlorophenol | NaNO₂ / TBAD / CH₂Cl₂ | 4-Chloro-2-nitrophenol | 92 |

This table provides examples of nitration reactions on substituted phenols to indicate the likely outcome for this compound. TBAD (tetrabutylammonium dichromate) and TBAB (tetrabutylammonium bromide) are phase-transfer catalysts. ias.ac.inresearchgate.net

Transition Metal-Catalyzed Transformations of this compound Derivatives

The phenolic hydroxyl group and the C-H bonds on the aromatic ring of this compound and its derivatives provide handles for various transition metal-catalyzed transformations, enabling further functionalization and the synthesis of more complex molecules.

The phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, to enable transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used for this purpose. thermofisher.com

Furthermore, copper-, palladium-, and nickel-catalyzed difluoroalkylation reactions of aromatics using difluoroalkyl halides have been extensively studied, providing routes to a diverse range of difluoroalkylated (hetero)arenes. acs.org While these are not direct derivatizations of the title compound, they highlight the utility of the difluoroalkyl moiety in cross-coupling chemistry.

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of Phenol Derivatives

| Phenol Derivative (as triflate) | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Aryl triflate | Arylboronic acid | Pd(PPh₃)₄ / base | Biaryl |

| Aryl triflate | Organostannane | Pd(PPh₃)₄ | Aryl-substituted compound |

This table illustrates common cross-coupling reactions of phenol derivatives, which are applicable to derivatives of this compound.

Direct C-H activation and functionalization of phenols is a highly atom-economical method for introducing new functional groups. nih.gov The hydroxyl group can act as a directing group to achieve ortho-selective C-H functionalization. nih.govacs.org Various transition metals, including palladium, rhodium, and ruthenium, have been used to catalyze these reactions, allowing for the introduction of alkyl, aryl, and other groups at the ortho position. Given that the para position is blocked in this compound, C-H activation would be expected to occur selectively at the C-H bonds ortho to the hydroxyl group.

Table 4: Representative Directed C-H Functionalization of Phenols

| Phenol Derivative | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Phenol (with directing group) | Alkene | Rh(III) catalyst | ortho-Alkenylated phenol |

| Phenol (with directing group) | Alkyne | Ru(II) catalyst | ortho-Alkynylated phenol |

This table provides examples of directing-group-assisted C-H activation of phenols, a strategy that could be applied to this compound after appropriate modification of the hydroxyl group.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 1,1 Difluoro 2 Hydroxyethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 4-(1,1-Difluoro-2-hydroxyethyl)phenol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) experiments, is essential for a complete structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the para-substituted phenol (B47542) ring and the aliphatic protons of the difluoro-hydroxyethyl side chain.

Aromatic Region: The para-substitution pattern of the phenol ring results in a symmetrical molecule. This typically gives rise to an AA'BB' spin system, which appears as two sets of doublets. The protons ortho to the hydroxyl group (H-3, H-5) would appear at a different chemical shift than the protons ortho to the difluoroethyl group (H-2, H-6). The electron-donating hydroxyl group would shield the ortho protons, shifting them upfield (lower ppm), while the electron-withdrawing difluoroethyl group would deshield its adjacent protons, shifting them downfield (higher ppm).

Aliphatic Region: The methylene (B1212753) protons (-CH₂OH) are adjacent to a stereogenic center and a difluorinated carbon. They are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (³JHF). The hydroxyl proton (-OH) of the alcohol would typically appear as a broad singlet, although its chemical shift can be highly variable depending on concentration, solvent, and temperature. The phenolic hydroxyl proton signal is also expected.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~7.3 - 7.5 | d (doublet) | JHH ≈ 8-9 |

| H-3, H-5 (Aromatic) | ~6.8 - 7.0 | d (doublet) | JHH ≈ 8-9 |

| -CH₂OH (Aliphatic) | ~3.8 - 4.2 | t (triplet) | ³JHF ≈ 12-15 |

| -CH₂OH (Alcoholic) | Variable | br s (broad singlet) | - |

| Ar-OH (Phenolic) | Variable | br s (broad singlet) | - |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature for fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbon atoms bearing fluorine and those in close proximity.

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to the molecule's symmetry: one for the carbon bearing the hydroxyl group (C-4), one for the carbon bearing the difluoroethyl group (C-1), and one each for the two pairs of equivalent carbons (C-2/C-6 and C-3/C-5). The C-1 signal will be split into a triplet by the two attached fluorine atoms (¹JCF), and the C-2/C-6 signals will also show coupling, but with a smaller coupling constant (²JCF).

Aliphatic Carbons: Two signals are expected for the ethyl side chain. The difluorinated carbon (-CF₂-) will appear as a prominent triplet with a very large one-bond carbon-fluorine coupling constant (¹JCF). The hydroxymethyl carbon (-CH₂OH) will appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (Ar-CF₂) | ~125 - 130 | t (triplet) | ²JCF ≈ 20-25 |

| C-2, C-6 (Ar) | ~130 - 132 | d (doublet) | ³JCF ≈ 5-7 |

| C-3, C-5 (Ar) | ~115 - 117 | s (singlet) | - |

| C-4 (Ar-OH) | ~155 - 158 | s (singlet) | - |

| -CF₂- | ~115 - 120 | t (triplet) | ¹JCF ≈ 240-250 |

| -CH₂OH | ~65 - 70 | t (triplet) | ²JCF ≈ 20-25 |

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms in a molecule. alfa-chemistry.comwikipedia.org With a wide chemical shift range, it is an excellent tool for identifying fluorinated functional groups. alfa-chemistry.comwikipedia.org

For this compound, the two fluorine atoms are chemically equivalent. They are expected to produce a single resonance signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent methylene protons (-CH₂) due to a three-bond coupling (³JHF). The chemical shift is typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₂- | -105 to -115 | t (triplet) | ³JHF ≈ 12-15 |

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A key correlation would be observed between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show cross-peaks connecting the H-2/H-6 signals to the C-2/C-6 signal, the H-3/H-5 signals to the C-3/C-5 signal, and the -CH₂- proton signal to the -CH₂OH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

From the methylene protons (-CH₂) to the difluorinated carbon (-CF₂-).

From the methylene protons (-CH₂) to the aromatic C-1 carbon.

From the aromatic H-2/H-6 protons to C-4 and C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps to determine the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the parent ion, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. For this compound (C₈H₈F₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretically calculated mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₈H₈F₂O₂ | 174.0492 |

| [M+H]⁺ | C₈H₉F₂O₂⁺ | 175.0570 |

| [M+Na]⁺ | C₈H₈F₂NaO₂⁺ | 197.0389 |

| [M-H]⁻ | C₈H₇F₂O₂⁻ | 173.0414 |

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the fragmentation of this compound is expected to be directed by its key structural features: the stable aromatic ring, the phenolic hydroxyl group, and the difluoro-hydroxyethyl side chain.

The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation is likely to proceed through several predictable pathways. Phenols characteristically exhibit a strong molecular ion peak and undergo fragmentation through the loss of carbon monoxide (CO, M-28) and the formyl radical (HCO, M-29). docbrown.info For fluorinated compounds, if the molecular ion is weak or absent under EI conditions, softer ionization techniques like field ionization (FI) can be employed. jeol.com

The side chain offers several distinct cleavage points. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom of the primary alcohol, would result in the loss of a ·CH₂OH radical. Cleavage of the bond between the aromatic ring and the side chain would lead to a fragment corresponding to the loss of the ·CF₂CH₂OH group. Additionally, the loss of a neutral water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. The presence of fluorine atoms may also lead to characteristic migrations and the loss of fragments such as F·, CF·, or CF₂. rsc.orgresearchgate.net

A summary of predicted key fragments is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Process | Lost Fragment | Predicted m/z of Fragment Ion |

|---|---|---|

| Molecular Ion | - | [M]⁺ |

| Loss of Water | H₂O | [M-18]⁺ |

| Alpha-Cleavage | ·CH₂OH | [M-31]⁺ |

| Benzylic Cleavage | ·CF₂CH₂OH | [M-99]⁺ |

| Loss of CO from Phenol Ring | CO | [M-28]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

The most prominent feature for phenols is a strong and broad absorption band in the range of 3550–3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. orgchemboulder.comdocbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info The primary alcohol's O-H stretch will also contribute to this broad band. The spectrum would also show strong C-O stretching vibrations for the phenolic group (around 1230–1140 cm⁻¹) and the primary alcohol. docbrown.info

The aromatic nature of the compound is confirmed by several bands: C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and characteristic C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region. orgchemboulder.comlibretexts.org The substitution pattern on the benzene (B151609) ring gives rise to specific C-H out-of-plane ("oop") bending bands in the 900–675 cm⁻¹ range. orgchemboulder.com For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 840–810 cm⁻¹ region. libretexts.org

A crucial feature for this molecule would be the C-F stretching bands. These vibrations typically result in very strong absorptions in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic & Alcoholic O-H | Stretching (H-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aromatic C=C | In-ring Stretching | 1600 - 1450 | Medium to Strong |

| Phenolic C-O | Stretching | 1230 - 1140 | Strong |

| C-F | Stretching | 1400 - 1000 | Strong |

| Aromatic C-H (para-disubstituted) | Out-of-Plane Bending | 840 - 810 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The chromophore in this compound is the substituted benzene ring. Phenol itself typically displays two absorption bands in the UV region, both arising from π→π* transitions. bioone.orgdocbrown.info

The first, more intense primary band (the ¹Lₐ band) is found at shorter wavelengths, around 210 nm for phenol. bioone.org The second, less intense secondary band (the ¹Lₑ band), which often shows fine structure, appears at longer wavelengths, around 270-275 nm. bioone.orgdocbrown.info The presence of substituents on the benzene ring alters the energy levels of the π-orbitals, causing shifts in the absorption maxima (λₘₐₓ). The hydroxyl group and the alkyl-like side chain are considered auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). The introduction of fluorine atoms can also influence the spectral properties. researchgate.net Therefore, it is anticipated that the λₘₐₓ values for this compound will be shifted to slightly longer wavelengths compared to unsubstituted phenol.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Band (Platt's Notation) | Electronic Transition | Approximate λₘₐₓ (nm) for Phenol | Predicted Shift for Substituted Phenol |

|---|---|---|---|

| Primary Band (¹Lₐ) | π → π | ~210 | Bathochromic Shift (>210 nm) |

| Secondary Band (¹Lₑ) | π → π | ~275 | Bathochromic Shift (>275 nm) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should a single crystal of this compound of sufficient quality be obtained, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture and are therefore central to assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of moderately polar, non-volatile compounds like phenols. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. nih.govmdpi.com In this setup, a non-polar stationary phase is used with a polar mobile phase.

For this compound, a C18 or C8 column would be suitable. mdpi.com An alternative, the pentafluorophenyl (PFP) stationary phase, can offer unique selectivity for halogenated compounds due to dipole-dipole and π-π interactions. chromatographyonline.comchromatographyonline.com The mobile phase would typically consist of a gradient mixture of an aqueous component (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape) and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm). nih.gov

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Pentafluorophenyl (PFP), 5 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.gov Direct analysis of phenols by GC can be challenging due to the polar hydroxyl groups, which can cause peak tailing and reduce volatility through intermolecular hydrogen bonding. phenomenex.blog

To enable effective GC analysis of this compound, a derivatization step is essential. nih.gov Silylation is a common and effective method, where the active hydrogens of both the phenolic and alcoholic hydroxyl groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ether derivative is much more volatile and less polar, making it amenable to GC analysis. phenomenex.blog

The derivatized compound can then be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. Detection can be performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on both retention time and the fragmentation pattern of the derivatized analyte. nih.govrsc.org

Table 5: Typical GC Parameters for Analysis of the Derivatized Compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA or MSTFA |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 2 min, then ramp 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Theoretical and Computational Studies on 4 1,1 Difluoro 2 Hydroxyethyl Phenol

Conformational Analysis and Energetics

Molecules with rotatable single bonds, like the hydroxyethyl (B10761427) side chain in 4-(1,1-Difluoro-2-hydroxyethyl)phenol, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers that separate them. Quantum chemical calculations can be used to determine the structures and relative energies of these conformers. For similar molecules like 4-fluorophenol, computational methods have been used to determine the barriers to internal rotation of the hydroxy group. researchgate.net For molecules with flexible side chains, such as 2-hydroxyethyl ethyl sulfide, computational analysis helps identify the most stable conformers in the gas phase. researchgate.net This type of analysis for this compound would involve systematically rotating the dihedral angles of the side chain to map the potential energy surface and identify the global and local energy minima, providing insight into the molecule's preferred shapes.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated pharmaceuticals and phenols, these computational methods can achieve high accuracy, often with mean absolute errors of less than 2 ppm for ¹⁹F NMR shifts when compared to experimental values. nih.gov Calculations can be performed in the gas phase or with implicit solvation models, although gas-phase calculations have sometimes been found to be more accurate for ¹⁹F NMR predictions. nih.gov The accuracy of these predictions allows for the confident assignment of NMR signals to specific atoms within the molecule. nih.govrsc.org

Table 2: Typical Accuracy of Computationally Predicted NMR Shifts

| Nucleus | Method | Typical Error (MAE or RMSE) | Reference |

|---|---|---|---|

| ¹⁹F | DFT (Gas Phase) | 1.7 ppm (MAE) | nih.gov |

| ¹H | GNN with DFT data | 0.28 ppm (MAE) | nih.gov |

| ¹³C | GNN with DFT data | 1.43 ppm (MAE) | nih.gov |

| ¹³Cα (Protein) | QM/MM | 1.7 ppm (RMSE) | nih.gov |

Similarly, the vibrational frequencies observed in infrared (IR) and Raman spectroscopy can be calculated using DFT and ab initio methods. wu.ac.thnih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement. nih.gov These calculations allow for the assignment of specific vibrational bands to corresponding molecular motions, such as O-H stretching, C-F stretching, and phenyl ring deformations. ijaemr.comnih.gov For example, in phenol (B47542), the O-H stretching vibration is a characteristic band that is well-reproduced by DFT calculations. ijaemr.com

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Phenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(2df,2p)) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | 3857.9 | 3656.7 | ijaemr.com |

| O-H In-plane Bend | 1193.1 | 1176.0 | ijaemr.com |

| C-O Stretch | 1278.4 | 1258.0 | ijaemr.com |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions, such as the synthesis or degradation of this compound, is crucial. Computational modeling can elucidate these reaction pathways by identifying intermediates and transition states. DFT calculations are used to optimize the geometries of reactants, products, intermediates, and the transition states that connect them. rsc.org Frequency analysis is then performed to characterize these structures; a stable species (reactant, intermediate, product) will have no imaginary frequencies, while a transition state will have exactly one. rsc.org This process allows for the calculation of activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of the reaction. rsc.org For instance, studies on the defluorination of trifluoromethylphenols have successfully used DFT to model the reaction pathways, assess their plausibility, and explain experimental observations. rsc.orgrsc.org Such an analysis for this compound could reveal the mechanisms of its formation or environmental fate.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

Detailed research findings and data tables concerning the intermolecular interactions of this compound are not available in the reviewed scientific literature. Computational studies would be required to determine the specific geometries and energies of hydrogen bonds and potential halogen bonds involving this molecule. Such studies would typically involve calculations of interaction energies, analysis of bond critical points, and visualization of non-covalent interaction domains.

Quantum Chemical Descriptors and Reactivity Indices

Specific values for quantum chemical descriptors and reactivity indices for this compound have not been reported in published computational studies. The determination of descriptors such as HOMO-LUMO energy gap, global hardness, softness, electronegativity, and electrophilicity index necessitates quantum chemical calculations that have not been performed or published for this compound.

Applications of 4 1,1 Difluoro 2 Hydroxyethyl Phenol As a Synthetic Building Block and Precursor

Precursor for Advanced Fluorinated Chemical Structures

The incorporation of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials due to fluorine's unique electronic properties. nih.gov Compounds containing a difluoromethylene group, in particular, are of significant interest. nih.gov While structurally similar phenols are used as intermediates, no specific instances of 4-(1,1-Difluoro-2-hydroxyethyl)phenol serving as a precursor for more complex fluorinated structures have been reported.

Intermediate in Synthetic Organic Chemistry

A chemical intermediate is a substance formed during a multi-step reaction that is subsequently consumed to produce the final product. nih.gov The dual reactivity of the hydroxyl and phenolic moieties in this compound suggests its potential as a versatile intermediate. However, no documented synthetic pathways in the available literature utilize this specific compound as an intermediate for the synthesis of other organic molecules. Research on related non-fluorinated compounds like 4-(2-hydroxyethyl)phenol shows their use in multi-step syntheses, but this cannot be extrapolated to the title compound. google.com

Building Block for Materials Science Applications (e.g., polymers, specialty resins)

Phenolic compounds are fundamental building blocks for a wide range of polymers and resins, including polycarbonates, epoxies, and poly(ether sulfone)s. researchgate.net The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and optical clarity. Despite this, there is no available research demonstrating the use of this compound as a monomer or building block in the synthesis of polymers or specialty resins.

Scaffold for Design of Analytical Reagents and Probes

The development of novel analytical reagents and probes is a significant area of chemical research. The structural framework of a molecule, often referred to as a scaffold, is crucial for designing new reagents. While phenolic compounds can be precursors to fluorescent probes and other analytical tools, there is no information available that describes the use of this compound as a scaffold for such applications.

Role in Catalyst and Ligand Synthesis (if relevant to specific academic research)

In coordination chemistry and catalysis, ligands are organic molecules that bind to a central metal atom. The design of new ligands is essential for developing novel catalysts. Phenolic and alcoholic functional groups can be incorporated into ligand structures. However, a review of the scientific literature found no instances of this compound being used in the synthesis of catalysts or ligands.

Advanced Methodological Approaches in the Study of 4 1,1 Difluoro 2 Hydroxyethyl Phenol

Kinetic and Mechanistic Studies of its Reactions

Understanding the kinetics and mechanisms of reactions involving 4-(1,1-Difluoro-2-hydroxyethyl)phenol is crucial for controlling reaction outcomes and improving yields. A key reaction for its synthesis is analogous to the Reformatsky reaction, where a zinc enolate of a difluoroacetyl derivative adds to a protected 4-hydroxybenzaldehyde. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org

Kinetic studies of such reactions often involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained can be used to determine the reaction order, rate constants, and activation energy.

For instance, a plausible mechanism for the formation of the 1,1-difluoro-2-hydroxyethyl moiety involves the following steps:

Oxidative addition: Zinc metal inserts into the carbon-halogen bond of an α,α-difluoro-α-haloester to form an organozinc reagent, often called a Reformatsky enolate. libretexts.orgwikipedia.org

Coordination: The carbonyl oxygen of the aldehyde coordinates to the zinc atom of the enolate. libretexts.orgwikipedia.org

Nucleophilic addition: A six-membered chair-like transition state is formed, leading to the creation of a new carbon-carbon bond. libretexts.orgwikipedia.org

Hydrolysis: Acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester structure. libretexts.org

Mechanistic investigations into analogous reactions have utilized computational studies and kinetic isotope effects (KIEs) to probe the nature of the transition state. For example, the absence of a significant primary kinetic isotope effect when the aldehydic proton is replaced with deuterium (B1214612) would suggest that C-H bond breaking is not involved in the rate-determining step.

A hypothetical study on the rate of a Reformatsky-type reaction to synthesize a precursor to this compound could yield data similar to that presented in Table 1.

Table 1: Hypothetical Kinetic Data for a Reformatsky-type Reaction

| Temperature (°C) | Initial Aldehyde Conc. (M) | Initial Enolate Conc. (M) | Observed Rate Constant, kobs (s-1) |

|---|---|---|---|

| 25 | 0.10 | 0.10 | 1.2 x 10-4 |

| 25 | 0.20 | 0.10 | 2.5 x 10-4 |

| 35 | 0.10 | 0.10 | 3.8 x 10-4 |

| 35 | 0.10 | 0.20 | 7.5 x 10-4 |

Thermodynamic Analyses of Chemical Processes

Thermodynamic analysis provides essential information about the feasibility and energy changes associated with the synthesis and reactions of this compound. Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined experimentally through calorimetry or calculated using computational methods like Density Functional Theory (DFT). imist.ma

For example, the hydrogenation of the aromatic ring or the oxidation of the alcohol group are potential derivatization reactions. Thermodynamic calculations can predict the spontaneity of these reactions under various conditions. A study on para-substituted phenols showed that the Gibbs free energy of formation is influenced by the nature of the substituent. imist.ma By analogy, the difluoro-hydroxyethyl group is expected to significantly influence the thermodynamic properties of the phenol (B47542) ring.

Table 2: Calculated Thermodynamic Parameters for Substituted Phenols

| Molecule | ΔH (Kcal/mol) | ΔS (cal/mol·K) | ΔG (Kcal/mol) |

|---|---|---|---|

| p-Fluorophenol | -255144.88 | 79.2 | -255168.50 |

| p-Chlorophenol | -481254.85 | 82.6 | -481748.46 |

| p-Bromophenol | -1807734.12 | 84.6 | -1807759.33 |

Data adapted from a DFT study on para-halophenols. imist.ma

These data illustrate how different substituents affect the thermodynamic stability of the phenol scaffold. Similar calculations for this compound would be invaluable for predicting its stability and reactivity.

In Situ Spectroscopic Monitoring for Reaction Optimization

Real-time monitoring of chemical reactions allows for precise control and optimization of reaction parameters. For reactions involving fluorinated compounds, 19F NMR spectroscopy is a particularly powerful in situ technique due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. acs.orgnih.govresearchgate.netresearchgate.netscholaris.ca

By placing an NMR tube directly in the spectrometer and initiating the reaction within it, chemists can track the disappearance of starting materials and the appearance of intermediates and products in real-time. This approach can be used to optimize reaction conditions such as temperature, catalyst loading, and reagent addition rates to maximize yield and minimize byproduct formation. For example, in the synthesis of this compound, in situ 19F NMR could be used to monitor the conversion of the difluoroacetyl precursor to the desired product, allowing for precise determination of the reaction endpoint.

Other in situ techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also be employed, often using fiber-optic probes immersed in the reaction vessel. These methods provide information about the changes in vibrational modes of molecules as the reaction progresses.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netnih.gov In the context of this compound, isotopes such as 13C, 18O, and 2H (deuterium) could be strategically incorporated to elucidate reaction pathways.

For instance, to confirm the mechanism of the Reformatsky-type synthesis, the carbonyl carbon of the aldehyde could be labeled with 13C. Observing the location of the 13C label in the final product via 13C NMR would confirm that the new C-C bond forms at the carbonyl carbon. rsc.org Similarly, performing the reaction workup with H218O would result in the incorporation of 18O into the hydroxyl group of the product, which could be detected by mass spectrometry or its effect on the 13C NMR spectrum. iaea.org

Kinetic Isotope Effect (KIE) studies, as mentioned earlier, also fall under this category and provide detailed information about transition state structures. harvard.edu

Table 3: Potential Isotopic Labeling Studies and Expected Outcomes

| Isotope Used | Labeled Position | Purpose of Study | Analytical Technique |

|---|---|---|---|

| 13C | Aldehyde carbonyl carbon | Confirm site of C-C bond formation | 13C NMR |

| 18O | Water in workup step | Trace origin of hydroxyl oxygen | Mass Spectrometry, 13C NMR |

| 2H (D) | Aldehyde C-H position | Determine Kinetic Isotope Effect | Reaction Rate Analysis |

Flow Chemistry Techniques in its Synthesis and Derivatization

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including organofluorine compounds. researchgate.netacs.orgpharmtech.comnih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and ease of scalability. nih.govallfordrugs.com

The synthesis of this compound is well-suited for a flow chemistry approach. For example, a multi-step flow synthesis could be designed where a protected 4-bromophenol (B116583) is first lithiated in one reactor module, followed by reaction with a difluoroacetyl derivative in a second module. The continuous nature of the process allows for the safe handling of potentially unstable intermediates like organolithium reagents by ensuring they are consumed as soon as they are generated. mdpi.com

Derivatization reactions, such as the dehydrative amination of the phenolic group, can also be efficiently performed in continuous flow systems using packed-bed reactors containing heterogeneous catalysts. nih.govresearchgate.net This simplifies product purification, as the catalyst is retained within the reactor. The ability to telescope multiple reaction steps without intermediate workup is a key advantage of flow chemistry, leading to more efficient and sustainable chemical manufacturing. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,1-Difluoro-2-hydroxyethyl)phenol, and what critical parameters influence yield?

- Methodological Answer : The synthesis can be optimized via base-mediated reactions between phenols and halogenated difluoro compounds, as demonstrated in analogous protocols. Key parameters include:

- Reagent stoichiometry : Excess cesium carbonate (Cs₂CO₃) facilitates deprotonation of phenolic hydroxyl groups, enhancing nucleophilic substitution .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side-product formation .

- Gas evolution management : Use of an oil bubbler is critical due to significant CO₂ release during carboxylate decomposition .

- Purification : Flash column chromatography with hexanes/ethyl acetate gradients effectively isolates the target compound .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the difluoroethyl group’s presence and spatial arrangement. For example, ¹⁹F NMR typically shows a singlet for geminal difluoro groups at δ -110 to -120 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; hydroxyl and difluoro groups often lie within the aromatic ring plane, as seen in related phenolic structures .

- IR spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Q. What safety protocols are necessary when synthesizing or handling this compound?

- Methodological Answer : Prioritize hazard mitigation through:

- Risk assessment : Evaluate hazards of reagents like sodium 2-chloro-2,2-difluoroacetate (toxic, corrosive) and N,N-dimethylformamide (DMF, hepatotoxic) using guidelines from Prudent Practices in the Laboratory .

- Ventilation : Use fume hoods to manage volatile byproducts (e.g., halogenated gases) .

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and flame-retardant lab coats are mandatory .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the difluoroethyl group?

- Methodological Answer : Stereoselectivity is influenced by:

- Base strength : Strong bases (e.g., Cs₂CO₃) favor SN2 mechanisms, retaining configuration at chiral centers, while weaker bases may lead to racemization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity in electrophilic aromatic substitution .

- Substrate pre-functionalization : Protecting the phenolic hydroxyl group with tert-butyldimethylsilyl (TBS) ethers can prevent unwanted side reactions during difluoromethylation .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Address discrepancies via:

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) that obscure splitting patterns at room temperature .

- DFT calculations : Compare experimental ¹³C chemical shifts with computed values to validate proposed conformers .

- Cocrystallization studies : Introduce heavy atoms (e.g., bromine) to improve X-ray diffraction quality and unambiguously assign stereochemistry .

Q. What are the structure-activity implications of the difluoro and hydroxyl groups in this compound?

- Methodological Answer : Functional groups modulate reactivity and bioactivity:

- Hydroxyl group : Participates in hydrogen-bonding networks, influencing solubility and crystal packing .

- Difluoroethyl moiety : Enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .

- Comparative SAR studies : Analogues like 4-(hydroxymethyl)phenol show reduced lipophilicity (logP difference ~1.5), impacting membrane permeability .

Q. What understudied applications or modifications of this compound warrant further investigation?

- Methodological Answer : Future directions include:

- Biocatalytic synthesis : Explore ketoreductases or esterases for enantioselective reduction of ketone intermediates, improving sustainability .

- Photophysical studies : Assess fluorescence properties via substituent tuning (e.g., nitro or cyano groups) for sensor development .

- Environmental impact studies : Evaluate biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.